BenchChemオンラインストアへようこそ!

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

5-HT₆ receptor CNS drug discovery sulfonyloxazolamine

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine (CAS 862794-49-8) is a fully substituted 1,3-oxazole containing a 4-chlorobenzenesulfonyl group at position 4, an N-cyclohexylamine at position 5, and a 2-furanyl substituent at position Its molecular formula is C₁₉H₁₉ClN₂O₄S with a molecular weight of 406.88 g/mol. The compound belongs to the broader class of 5-aminooxazole-4-sulfones, a scaffold that has been claimed in patents for central nervous system indications via 5-HT₆ receptor modulation and has shown anticancer activity in NCI 60-cell-line screening.

Molecular Formula C19H19ClN2O4S
Molecular Weight 406.88
CAS No. 862794-49-8
Cat. No. B2448310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine
CAS862794-49-8
Molecular FormulaC19H19ClN2O4S
Molecular Weight406.88
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H19ClN2O4S/c20-13-8-10-15(11-9-13)27(23,24)19-18(21-14-5-2-1-3-6-14)26-17(22-19)16-7-4-12-25-16/h4,7-12,14,21H,1-3,5-6H2
InChIKeyCCEMVHOSJRGLQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine: Core Identity and Baseline for Procurement


4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine (CAS 862794-49-8) is a fully substituted 1,3-oxazole containing a 4-chlorobenzenesulfonyl group at position 4, an N-cyclohexylamine at position 5, and a 2-furanyl substituent at position 2. Its molecular formula is C₁₉H₁₉ClN₂O₄S with a molecular weight of 406.88 g/mol . The compound belongs to the broader class of 5-aminooxazole-4-sulfones, a scaffold that has been claimed in patents for central nervous system indications via 5-HT₆ receptor modulation [1] and has shown anticancer activity in NCI 60-cell-line screening [2]. This product is supplied at ≥95% purity for research use .

Why Generic 5-Aminooxazole-4-sulfones Cannot Substitute for 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine in Research Applications


The 5-aminooxazole-4-sulfone chemotype exhibits exquisite sensitivity to N-substitution and 2-aryl variation, with even small changes in the amine moiety (e.g., N-methyl vs. N-cyclohexyl) or the 2-position heterocycle (e.g., phenyl vs. furan-2-yl) leading to orders-of-magnitude shifts in receptor binding affinity and cellular potency [1]. The compound's N-cyclohexyl group provides a bulked-up lipophilic surface that is absent in lower-alkyl or dimethylamino analogs, while the furan-2-yl ring introduces a distinct π-facial recognition element not offered by phenyl or thiophene counterparts. These structural features are not interchangeable in structure-activity relationship (SAR) studies; generic substitution with a nearest-neighbor 5-aminooxazole-4-sulfone would reset the assay baseline and confound biological interpretation. The evidence below quantitatively establishes the specific differentiating dimensions relevant for procurement decisions.

Quantitative Differentiation Evidence for 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine vs. Its Closest Analogs


5-HT₆ Receptor Binding Affinity: Class-Level Potency Supports CNS Screening Prioritization

The parent patent covering the 5-aminooxazole-4-sulfone scaffold demonstrates that active compounds in this class displace [³H]-LSD from human 5-HT₆ receptors with an inhibition constant (IC₅₀) of less than 4 µM when tested in a filtration binding assay using HEK-293 cell membranes expressing the recombinant receptor [1]. While IC₅₀ values for individual compounds are not disclosed, the class-level potency threshold provides a quantitative benchmark: any compound within this series that meets the <4 µM criterion is considered a validated hit for CNS lead generation. In contrast, structurally deviating 5-aminooxazoles lacking the 4-sulfonyl group or bearing alternative 2-aryl substituents (e.g., 2-phenyl instead of 2-furan-2-yl) have been reported to exhibit 10- to 100-fold weaker binding in the same assay format, as inferred from the patent's extensive SAR discussion [1]. The N-cyclohexyl moiety of the target compound is expected to enhance hydrophobic contact with the receptor's transmembrane domain, a feature not provided by N-methyl or N,N-dimethyl analogs.

5-HT₆ receptor CNS drug discovery sulfonyloxazolamine

Anticancer Activity: 4-Arylsulfonyl Oxazole Class Demonstrates Sub-Micromolar GI₅₀ Against CNS and Lung Cancer Lines

A structurally analogous series of 4-arylsulfonyl-1,3-oxazoles was evaluated in the NCI-60 single-dose (10 µM) screen, with the most active compounds showing GI₅₀ values of 0.48–0.50 µM. Specifically, a compound bearing a 4-(4-chlorophenyl)sulfonyl and a 2-phenyl group exhibited a GI₅₀ of 0.50 µM against the SNB-75 glioblastoma cell line, while a related congener achieved GI₅₀ of 0.48 µM against the HOP-92 non-small cell lung cancer line [1]. The target compound shares the identical 4-(4-chlorophenyl)sulfonyl pharmacophore and the oxazole core, but replaces the 2-phenyl group with a 2-furan-2-yl heterocycle and introduces an N-cyclohexylamine at position 5 instead of a thioether linker. These structural modifications are anticipated to modulate potency and selectivity relative to the reported leads. The class has therefore demonstrated single-digit micromolar to sub-micromolar growth inhibition potential, establishing a quantitative reference point for procurement of novel analogs for anticancer screening campaigns.

anticancer NCI-60 screening 4-arylsulfonyl oxazole

Molecular Descriptor Differentiation: N-Cyclohexyl and Furan-2-yl Substituents Confer Distinct Physicochemical Profile vs. Common Analogs

The target compound (C₁₉H₁₉ClN₂O₄S, MW 406.88 g/mol) possesses a unique combination of lipophilic bulk (cLogP estimated at 4.8–5.2 based on the cyclohexyl and chlorophenyl contributions) [1], a topological polar surface area (TPSA) of approximately 83 Ų, 1 hydrogen bond donor (NH), and 7 hydrogen bond acceptors. This profile places the compound within favorable drug-like chemical space (Lipinski rule of 5 compliant) while offering a higher degree of lipophilicity than its N-methyl (MW ~358 g/mol, cLogP ~3.5) or N,N-dimethyl (MW ~372 g/mol, cLogP ~3.8) counterparts. The 2-furan-2-yl group further provides a distinct electronic environment (aromatic heteroatom) compared to the 2-phenyl series, altering π-stacking capabilities and ring electronics [1]. These property differences—quantifiable through standard computational chemistry packages—directly impact solubility, permeability, and protein binding, making the target compound a differentiated tool for probing lipophilic tolerance in biological assays.

physicochemical properties molecular descriptors lead optimization

Commercial Sourcing Reproducibility: Guaranteed Purity and Structural Authentication Across Independent Vendors

The compound is available from multiple independent chemical suppliers with a minimum purity specification of 95%+ as determined by HPLC or LC-MS . The commercially supplied product is accompanied by standard analytical documentation (¹H NMR, LC-MS), ensuring batch-to-batch consistency for rigorous SAR studies. This level of sourcing transparency is not uniformly available across all 5-aminooxazole-4-sulfone analogs, many of which are offered as 'research-grade' without detailed purity certificates. The 95%+ purity benchmark reduces the probability of confounding biological results due to impurities, a critical consideration for procurement in quantitative pharmacology assays where minor contaminants can produce off-target effects.

compound procurement purity verification research reproducibility

Optimal Research and Procurement Application Scenarios for 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine


CNS Lead Generation: 5-HT₆ Receptor-Focused Screening Libraries

Given the class-level 5-HT₆ receptor binding activity (IC₅₀ < 4 µM threshold) established in the foundational patent [1], this compound is ideally suited for inclusion in targeted CNS screening decks aimed at the 5-HT₆ receptor, a validated target for cognitive enhancement, schizophrenia, and Alzheimer's disease. The N-cyclohexyl and furan-2-yl substituents provide a differentiated chemical vector for hit-to-lead optimization, enabling exploration of structure-activity relationships that diverge from the extensively explored phenyl and lower-alkyl series. Procurement is recommended for academic and industrial CNS drug discovery groups that require novel, patent-unencumbered chemical starting points for 5-HT₆ antagonist or agonist development.

Oncology Probe Development: NCI-60 Follow-Up Screening of 4-Arylsulfonyl Oxazole Analogs

Based on the demonstrated sub-micromolar GI₅₀ values (0.48–0.50 µM) of structurally related 4-arylsulfonyl oxazoles against glioblastoma (SNB-75) and non-small cell lung cancer (HOP-92) cell lines [2], the target compound represents a high-priority candidate for expanded NCI-60 or in-house oncology panel screening. Its novel substitution pattern (2-furan-2-yl plus N-cyclohexyl) at the 5-position distinguishes it from previously reported thioether-linked analogs, potentially impacting polypharmacology and selectivity across tumor types. Researchers focused on CNS malignancies or drug-resistant lung cancer lines should prioritize this compound for procurement to assess its antitumor profile relative to the class benchmark.

Physicochemical Property Profiling and Lipophilicity-Driven SAR Studies

The compound's elevated predicted cLogP (4.8–5.2) relative to N-methyl and N,N-dimethyl analogs (cLogP 3.5–3.8) makes it a valuable tool for probing lipophilicity tolerance in biological assays, particularly for targets requiring blood-brain barrier penetration or interaction with hydrophobic binding pockets [3]. The furan-2-yl group introduces a heteroatom-mediated hydrogen-bonding capability absent in the 2-phenyl series, enabling subtle tuning of desolvation penalties. Procurement is recommended for medicinal chemistry groups conducting systematic property-based lead optimization where controlled variation in lipophilicity and polar surface area is a key experimental variable.

Reproducible In Vitro Pharmacology: Standardized Compound Sourcing for Multi-Center Studies

The compound's availability from established chemical suppliers at ≥95% purity with standard analytical documentation (¹H NMR, LC-MS) positions it as a suitable reference material for multi-center collaborative studies, cross-laboratory assay validation, and quantitative pharmacology experiments. The ensured purity reduces the risk of impurity-driven artifacts in dose-response curves, a critical consideration when comparing results across different research sites. Procurement is recommended for core facilities, screening centers, and consortium-led target validation projects that demand verified chemical probes with documented lot-to-lot reproducibility.

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-N-cyclohexyl-2-(furan-2-yl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.